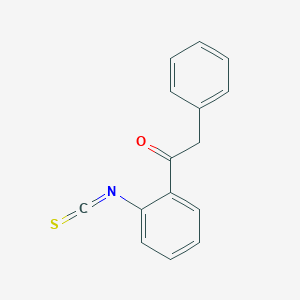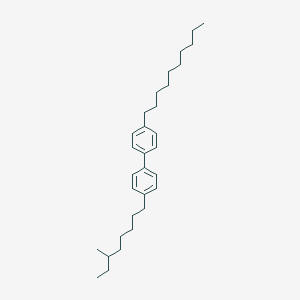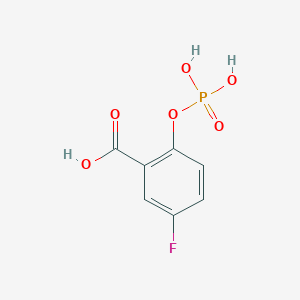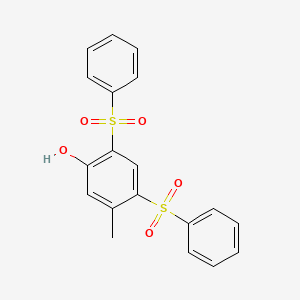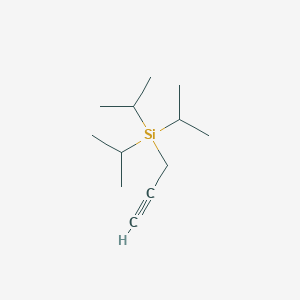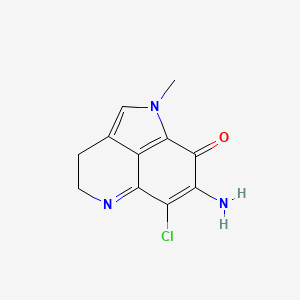
2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a butoxy group and a triazine ring substituted with trichloromethyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxynaphthalene with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalene ring may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Naphthalen-1-yl)but-3-en-2-one: Shares the naphthalene core but differs in the functional groups attached.
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,1-trifluoromethanesulfonate: Similar naphthalene substitution but with different heterocyclic and functional groups.
Uniqueness
2-(4-Butoxynaphthalen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a naphthalene ring with a triazine ring substituted with trichloromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
131813-70-2 |
|---|---|
Formule moléculaire |
C19H15Cl6N3O |
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
2-(4-butoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H15Cl6N3O/c1-2-3-10-29-14-9-8-13(11-6-4-5-7-12(11)14)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h4-9H,2-3,10H2,1H3 |
Clé InChI |
ORXBVLDMEZLJSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


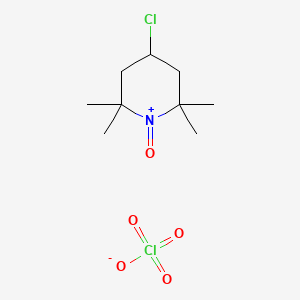
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
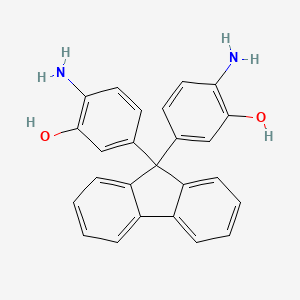
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)

